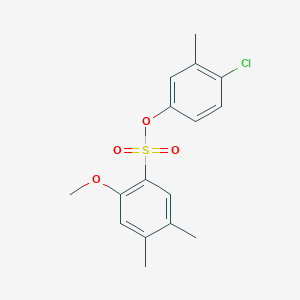
(4-氯-3-甲基苯基)2-甲氧基-4,5-二甲基苯磺酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with chloro, methyl, and methoxy groups. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
科学研究应用
Chemistry
In chemistry, (4-Chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity towards nucleophiles and electrophiles makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving sulfonate esters. It serves as a model substrate to investigate the mechanisms of sulfonate ester hydrolysis and the role of specific enzymes in these processes.
Medicine
In medicinal chemistry, derivatives of (4-Chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate are explored for their potential pharmacological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer additives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate typically involves the sulfonation of a precursor compound. One common method includes the reaction of 4-chloro-3-methylphenol with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of (4-Chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4-Chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated aromatic compounds.
作用机制
The mechanism by which (4-Chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze sulfonate ester hydrolysis, leading to the formation of sulfonic acids and alcohols. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences the reactivity and binding affinity of the compound towards these enzymes.
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol: A precursor in the synthesis of (4-Chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate.
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride: Another precursor used in the synthesis.
4-Chloro-3-methoxy-2-methylpyridine: A structurally related compound with different functional groups.
Uniqueness
(4-Chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The combination of chloro, methyl, and methoxy groups on the benzene ring, along with the sulfonate ester functionality, makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
(4-chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4S/c1-10-8-15(20-4)16(9-11(10)2)22(18,19)21-13-5-6-14(17)12(3)7-13/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJELMVFHFXHDAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














